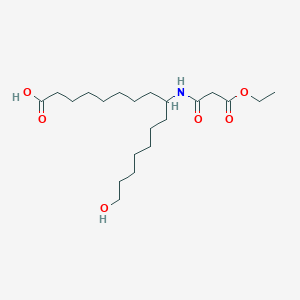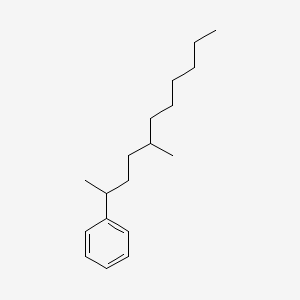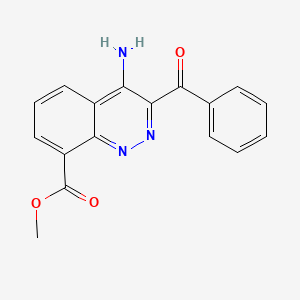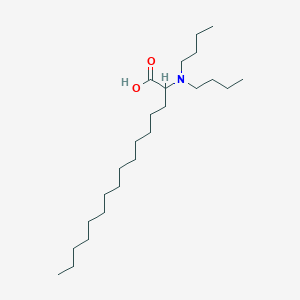
n-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-oxo-3,4-dihydropteridine with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro forms of the compound.
Applications De Recherche Scientifique
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways involving pteridines.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-oxo-3,4-dihydropteridine: A precursor in the synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine.
Pteroic Acid: Another pteridine derivative with similar structural features.
Folic Acid: A well-known pteridine compound with significant biological importance.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
847236-79-7 |
|---|---|
Formule moléculaire |
C9H9N5O3 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-[(3-methyl-4-oxopteridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H9N5O3/c1-14-8(17)6-7(11-3-2-10-6)13-9(14)12-4-5(15)16/h2-3H,4H2,1H3,(H,15,16)(H,11,12,13) |
Clé InChI |
TXRIQDGUUMKAOI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=NC=CN=C2N=C1NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)






![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
